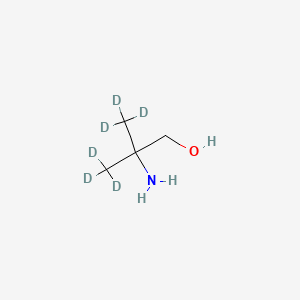

2-Amino-2-methylpropanol-d6

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-2-methylpropanol-d6 involves the combination reaction of isobutene, chlorine, and methyl cyanide in specific weight ratios. This reaction produces N-[1-(chloromethyl)propyl] acetyl chloroamine, which undergoes hydrolysis to yield 2-Amino-2-methylpropanol . The reaction conditions include controlled temperatures and the use of specific catalysts to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced reactors and purification systems to achieve high product purity and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-methylpropanol-d6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different amine derivatives.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, which are useful in different scientific and industrial applications .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Amino-2-methylpropanol-d6 serves as a versatile building block in organic synthesis. Its deuterated nature allows for the study of reaction mechanisms and pathways through nuclear magnetic resonance (NMR) spectroscopy. The compound can participate in various reactions, including:

- Alkylation : Used to introduce alkyl groups into organic molecules.

- Reduction : Acts as a reducing agent in the synthesis of alcohols and amines.

Environmental Chemistry

The compound is employed in environmental studies, particularly in carbon dioxide capture technologies. It has been shown to enhance the efficiency of absorbents used in capturing CO2 from flue gas streams. Its properties allow it to form stable carbamate derivatives with CO2, making it a valuable candidate for developing more effective carbon capture systems .

Biochemical Research

In biochemical applications, this compound is used as a chiral auxiliary in asymmetric synthesis. This role is crucial in producing enantiomerically pure compounds, which are important in pharmaceuticals and agrochemicals. The compound's ability to stabilize various intermediates during reactions makes it a key reagent in the synthesis of complex molecules .

Medicinal Chemistry

The compound exhibits biological activity that can be harnessed for medicinal purposes. Research indicates that it may inhibit cholinesterase enzymes, which are significant targets for treating neurodegenerative diseases like Alzheimer's disease . Additionally, its antioxidant properties suggest potential applications in protecting neuronal cells from oxidative stress.

Case Study 1: CO2 Capture Efficiency

A study evaluated the effectiveness of this compound in enhancing CO2 absorption rates compared to non-deuterated analogs. Results indicated that the deuterated version exhibited higher absorption capacities and lower regeneration energies, making it an efficient candidate for industrial applications in carbon capture .

Case Study 2: Chiral Synthesis

In a chiral synthesis experiment, this compound was utilized as a chiral auxiliary to produce a pharmaceutical intermediate. The reaction yielded an enantiomeric excess of over 90%, demonstrating the compound's effectiveness in asymmetric synthesis processes .

Mecanismo De Acción

The mechanism of action of 2-Amino-2-methylpropanol-d6 involves its interaction with specific molecular targets and pathways. It acts as a buffer and stabilizer in various chemical reactions, influencing the reaction kinetics and product formation. The deuterium atoms in the compound provide unique insights into reaction mechanisms through isotopic labeling .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-2-methylpropanol: The non-deuterated form, used similarly in various applications.

Aminomethyl propanol: Another related compound with similar uses in organic synthesis and industrial applications.

Uniqueness

2-Amino-2-methylpropanol-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace reaction pathways more accurately .

Actividad Biológica

2-Amino-2-methylpropanol-d6 (AMP-d6) is a deuterated derivative of 2-amino-2-methylpropanol, which has garnered attention in various fields due to its unique properties and biological activities. This article explores the biological activity of AMP-d6, focusing on its antimicrobial properties, environmental impact, and potential applications in biochemical research.

- Molecular Formula : C₄H₅D₆NO

- Molecular Weight : 95.17 g/mol

- CAS Number : 51805-95-9

AMP-d6 is characterized by the presence of deuterium atoms, which can influence its reactivity and interactions in biological systems.

Antimicrobial Activity

AMP-d6 exhibits notable antimicrobial properties . Research has demonstrated that it can inhibit the growth of various microbial strains, making it a potential candidate for use in pharmaceuticals and agricultural applications. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy of AMP-d6

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Environmental Impact and Biodegradability

AMP-d6 has been evaluated for its biodegradability and environmental impact. According to studies conducted under OECD guidelines, AMP-d6 showed significant biodegradation rates when tested in aerobic conditions.

Table 2: Biodegradation Rates of AMP-d6

| Time (Days) | % Biodegradation |

|---|---|

| 5 | 0.1% |

| 15 | 1.9% |

| 28 | 40.7% |

The results indicate that AMP-d6 is not readily biodegradable within the first few days but shows improved degradation over extended periods, suggesting that it may persist in the environment before undergoing significant breakdown .

Study on Photochemistry

A recent study investigated the photochemical behavior of AMP-d6 in reactive environments. It was found that AMP-d6 can alter atmospheric chemical reaction pathways, inhibiting ozone formation when mixed with volatile organic compounds (VOCs) and nitrogen oxides (NOx). This suggests potential implications for air quality and atmospheric chemistry .

Application in Biochemical Research

AMP-d6 is increasingly used as a biochemical reagent in proteomics research due to its stable isotope labeling capabilities. Its unique properties allow for precise tracking of biomolecules in complex mixtures, enhancing the understanding of metabolic pathways .

Propiedades

IUPAC Name |

2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTVGIZVANVGBH-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675589 | |

| Record name | 2-Amino-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51805-95-9 | |

| Record name | 2-Amino-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.